1-(4-phenoxybutyl)pyrrolidine
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Overview
Description
1-(4-Phenoxybutyl)pyrrolidine is a chemical compound that features a pyrrolidine ring attached to a 4-phenoxybutyl group. Pyrrolidine is a five-membered nitrogen-containing heterocycle, which is widely used in medicinal chemistry due to its unique structural and physicochemical properties . The phenoxybutyl group adds further complexity and potential biological activity to the molecule.
Preparation Methods
The synthesis of 1-(4-phenoxybutyl)pyrrolidine can be achieved through various synthetic routes. One common method involves the reaction of 4-phenoxybutyl bromide with pyrrolidine in the presence of a base such as potassium carbonate . The reaction typically proceeds under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including continuous flow processes and the use of automated reactors .
Chemical Reactions Analysis
1-(4-phenoxybutyl)pyrrolidine undergoes several types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-phenoxybutyl)pyrrolidine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(4-phenoxybutyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, while the phenoxybutyl group can enhance binding affinity through additional hydrophobic interactions . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-(4-phenoxybutyl)pyrrolidine can be compared with other similar compounds, such as:
Pyrrolidine: A simpler structure without the phenoxybutyl group, used widely in medicinal chemistry.
Phenoxybutylamine: Lacks the pyrrolidine ring but retains the phenoxybutyl group, used in the synthesis of various bioactive molecules.
Piperidine derivatives: Similar nitrogen-containing heterocycles with different ring sizes, offering different biological activities and applications.
The uniqueness of this compound lies in its combined structural features, which provide a balance of hydrophobic and hydrophilic properties, making it a versatile compound in various fields of research and industry.
Properties
IUPAC Name |
1-(4-phenoxybutyl)pyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-2-8-14(9-3-1)16-13-7-6-12-15-10-4-5-11-15/h1-3,8-9H,4-7,10-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVIDXERXVYSDGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCCCOC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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